
Decamethylcyclopentasiloxane-d30
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Decamethylcyclopentasiloxane-d30 is a deuterated version of decamethylcyclopentasiloxane, a cyclic volatile methylsiloxane (cVMS). This compound is characterized by the replacement of hydrogen atoms with deuterium, making it particularly useful in various scientific applications, especially in nuclear magnetic resonance (NMR) spectroscopy due to its unique isotopic properties .
準備方法
Synthetic Routes and Reaction Conditions: Decamethylcyclopentasiloxane-d30 is synthesized through the deuteration of decamethylcyclopentasiloxane. The process involves the exchange of hydrogen atoms with deuterium atoms, typically using deuterated reagents under controlled conditions. The reaction is often carried out in the presence of a catalyst to facilitate the exchange process .
Industrial Production Methods: Commercially, decamethylcyclopentasiloxane is produced from dimethyldichlorosilane. The hydrolysis of dimethyldichlorosilane yields a mixture of cyclic dimethylsiloxanes and polydimethylsiloxane. From this mixture, cyclic siloxanes, including decamethylcyclopentasiloxane, are separated by distillation . The deuteration process is then applied to obtain this compound.
化学反応の分析
Types of Reactions: Decamethylcyclopentasiloxane-d30 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Reducing agents such as lithium aluminum hydride can be used.
Substitution: This involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, ozone, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens like chlorine, bromine, and iodine.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield silanols, while substitution reactions can produce halogenated siloxanes .
科学的研究の応用
Decamethylcyclopentasiloxane-d30 has a wide range of applications in scientific research:
Chemistry: Used as a solvent and reagent in various chemical reactions and processes.
Biology: Employed in studies involving cell membranes and other biological structures due to its unique properties.
Medicine: Utilized in drug delivery systems and as a component in certain medical devices.
Industry: Commonly used in the production of cosmetics, personal care products, and as a dry-cleaning solvent
作用機序
The mechanism of action of decamethylcyclopentasiloxane-d30 involves its interaction with various molecular targets and pathways. In biological systems, it can interact with cell membranes, altering their properties and affecting cellular functions. In chemical reactions, its deuterated nature allows for unique interactions with other molecules, making it valuable in NMR spectroscopy and other analytical techniques .
類似化合物との比較
Octamethylcyclotetrasiloxane: Another cyclic volatile methylsiloxane with similar properties but a different ring size.
Hexamethylcyclotrisiloxane: A smaller cyclic siloxane with distinct chemical and physical properties.
Uniqueness: Decamethylcyclopentasiloxane-d30 is unique due to its deuterated nature, which makes it particularly useful in NMR spectroscopy and other analytical techniques. Its chemical stability and low volatility also make it suitable for various industrial and research applications .
特性
分子式 |
C10H30O5Si5 |
|---|---|
分子量 |
400.95 g/mol |
IUPAC名 |
2,2,4,4,6,6,8,8,10,10-decakis(trideuteriomethyl)-1,3,5,7,9,2,4,6,8,10-pentaoxapentasilecane |
InChI |
InChI=1S/C10H30O5Si5/c1-16(2)11-17(3,4)13-19(7,8)15-20(9,10)14-18(5,6)12-16/h1-10H3/i1D3,2D3,3D3,4D3,5D3,6D3,7D3,8D3,9D3,10D3 |
InChIキー |
XMSXQFUHVRWGNA-VIDXRFFRSA-N |
異性体SMILES |
[2H]C([2H])([2H])[Si]1(O[Si](O[Si](O[Si](O[Si](O1)(C([2H])([2H])[2H])C([2H])([2H])[2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])C([2H])([2H])[2H] |
正規SMILES |
C[Si]1(O[Si](O[Si](O[Si](O[Si](O1)(C)C)(C)C)(C)C)(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(4,5-dihydro-1H-imidazol-5-ylmethyl)-5-methyl-3,4,4a,9b-tetrahydropyrido[4,3-b]indol-1-one;hydrochloride](/img/structure/B15288329.png)
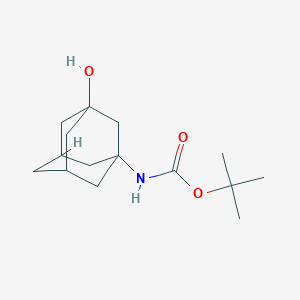
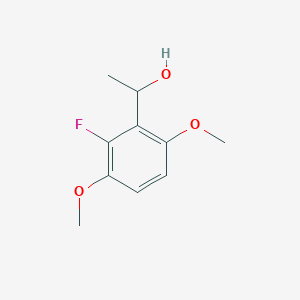
![[(2R,3R,5S)-5-(4-amino-2-oxopyrimidin-1-yl)-3-benzoyloxy-4,4-difluorooxolan-2-yl]methyl benzoate](/img/structure/B15288355.png)
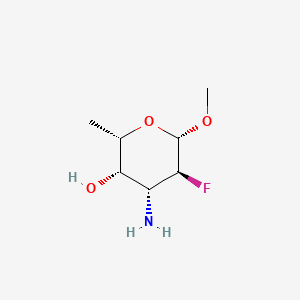
![3-[2-(4-Methoxy-benzyl)-benzoimidazol-1-yl]-propionic acid](/img/structure/B15288375.png)
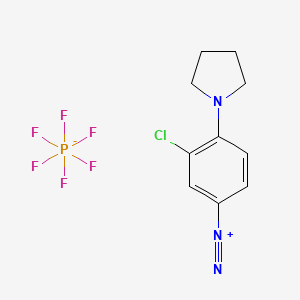
![3-Hydroxy-N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide](/img/structure/B15288398.png)
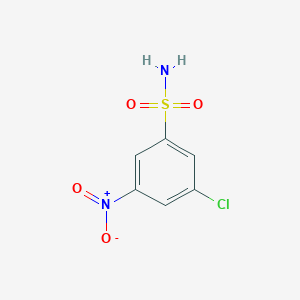



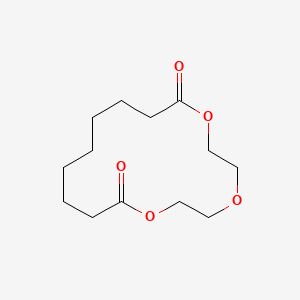
![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-4-methyloxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B15288441.png)
